molecular formula C14H22N2O2S B2582769 1-[(4-Sec-butylphenyl)sulfonyl]piperazine CAS No. 744227-35-8

1-[(4-Sec-butylphenyl)sulfonyl]piperazine

Cat. No.: B2582769
CAS No.: 744227-35-8
M. Wt: 282.4
InChI Key: GWJIWGHMZOHUCS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 4-sec-butylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Piperazine+4-sec-butylbenzenesulfonyl chlorideThis compound+HCl\text{Piperazine} + \text{4-sec-butylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperazine+4-sec-butylbenzenesulfonyl chloride→this compound+HCl

Chemical Reactions Analysis

1-[(4-Sec-butylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Sec-butylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not intended for diagnostic or therapeutic use, it serves as a research tool in the development of new pharmaceuticals.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as proteins or enzymes, in biological systems. The sulfonyl group can form strong interactions with amino acid residues, influencing the activity and function of the target proteins . The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[(4-Sec-butylphenyl)sulfonyl]piperazine can be compared with other sulfonyl-substituted piperazines, such as:

    1-[(4-Methylphenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of a sec-butyl group.

    1-[(4-Ethylphenyl)sulfonyl]piperazine: Contains an ethyl group instead of a sec-butyl group.

    1-[(4-Isopropylphenyl)sulfonyl]piperazine: Features an isopropyl group instead of a sec-butyl group.

The uniqueness of this compound lies in its specific sec-butyl substitution, which can influence its chemical reactivity and interactions with biological targets .

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-12(2)13-4-6-14(7-5-13)19(17,18)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJIWGHMZOHUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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